![molecular formula C8H15NO5 B3028963 (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid CAS No. 42989-92-4](/img/structure/B3028963.png)
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid
Overview
Description
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid, also known as N-Boc-serine, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block in the synthesis of peptides and proteins.
Scientific Research Applications
Synthesis and Chemical Reactivity
- New Synthesis Methods : The compound is involved in efficient synthesis methods, such as the simple synthesis of N-substituted 1,3-oxazinan-2-ones, highlighting its role in creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).
- Coordination with Metals : Studies have investigated its interaction with metals, such as palladium, revealing its potential in forming chelates and coordination compounds (Warnke & Trojanowska, 1993).
Biochemical and Pharmacological Aspects
- Synthesis of Biologically Relevant Compounds : It plays a role in the synthesis of compounds like (2R,3S)-2-methylisocitrate, important in the oxidation of propanoate to pyruvate in bacteria and fungi (Darley et al., 2003).
- Peptidology and Drug Design : Its derivatives are studied in computational peptidology for antifungal tripeptides, aiding in understanding molecular properties for drug design (Flores-Holguín et al., 2019).
- Chemo-Enzymatic Synthesis : Research has explored its role in chemo-enzymatic synthesis and stereochemical characterization of compounds like racemic 2-arylpropanoic acid-class drugs (Baba et al., 2018).
Analytical and Environmental Chemistry
- Analytical Chemistry : Studies have utilized its derivatives in mass spectrometry to advance analytical chemistry, particularly in the atmospheric chemistry of photooxidation products (Spaulding et al., 2002).
- Environmental Impact : Its analogs have been analyzed for potential environmental impacts, like their role in forming tropospheric ozone and secondary organic aerosols (Liu et al., 2014).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYLENBEAWHHMU-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)ONC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176081 | |
Record name | (2S)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid | |
CAS RN |
42989-92-4 | |
Record name | (2S)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42989-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301176081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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